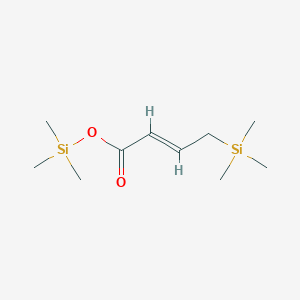

Trimethylsilyl 4-trimethylsilylcrotonate

Description

Contextualization within Silylated Carboxylic Acid Derivatives

Silylated carboxylic acid derivatives, particularly trimethylsilyl (B98337) esters, are well-established intermediates in organic synthesis. evitachem.com They are frequently employed as protected forms of carboxylic acids, offering the advantage of increased volatility and solubility in nonpolar organic solvents. nih.gov The silyl (B83357) ester functionality in trimethylsilyl 4-trimethylsilylcrotonate places it within this important class of compounds, which are known for their utility in a variety of chemical transformations. evitachem.com

Significance of Dually Silylated Systems in Modern Organic Synthesis

The presence of two silyl groups in a single molecule, as seen in this compound, offers multifaceted advantages in synthetic chemistry. Such dually silylated systems can exhibit cooperative or distinct functionalities, enabling complex molecular architectures to be constructed with high levels of control. nih.gov The strategic placement of the two TMS groups in this molecule allows for differential reactivity at the ester and the terminus of the carbon chain, providing a versatile platform for sequential chemical modifications.

Historical Development and Early Applications of Trimethylsilyl Esters and Related Synthons

The field of organosilicon chemistry began in the mid-19th century with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. acs.org Extensive research into organosilicon compounds was pioneered by Frederic Kipping in the early 20th century, who also coined the term "silicone." acs.org The development of trimethylsilyl esters as useful synthetic intermediates gained traction in the mid-20th century, where they were initially recognized for their role as protecting groups for carboxylic acids. nih.gov Over time, their application expanded to include their use as precursors for silyl enol ethers and in various coupling reactions. chemicalbook.com The evolution of more complex silylated synthons, such as dually silylated systems, represents the ongoing refinement and sophistication of organosilicon-based synthetic methodologies.

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its unique structural arrangement. The interplay between the crotonate backbone, the silyl ester, and the remote silyl group dictates its reactivity profile.

Analysis of the Crotonate Moiety and its Stereochemical Considerations

The crotonate portion of the molecule is an α,β-unsaturated ester system. The double bond in the crotonate moiety introduces the possibility of E and Z stereoisomerism. The stereochemistry of this double bond can significantly influence the outcome of reactions at or adjacent to it, dictating the spatial arrangement of substituents in the product. nih.gov Stereochemical control is a critical aspect of modern organic synthesis, and the defined geometry of the crotonate double bond is a key feature for its application in stereoselective reactions. researchgate.netwikipedia.org

| Feature | Description |

| Backbone | Crotonate (but-2-enoate) |

| Stereoisomerism | Potential for E and Z isomers |

| Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon and the β-carbon |

Role of the Silyl Ester Functionality as a Masked Carboxylic Acid or Enolate Precursor

The trimethylsilyl ester group serves primarily as a masked form of a carboxylic acid. nih.gov This functionality allows for reactions to be carried out on other parts of the molecule without interference from a potentially reactive and acidic carboxylic acid group. The silyl ester can be readily cleaved under mild conditions, typically by hydrolysis with aqueous acid or by treatment with a fluoride (B91410) ion source, to regenerate the carboxylic acid. rsc.org Furthermore, under the influence of a strong base, the silyl ester can be converted into a silyl ketene (B1206846) acetal (B89532), which is a valuable enolate precursor for carbon-carbon bond-forming reactions. chemicalbook.com

| Function | Description | Cleavage Conditions |

| Masked Carboxylic Acid | Protects the carboxylic acid functionality. | Aqueous acid or fluoride ions. |

| Enolate Precursor | Can form a silyl ketene acetal. | Strong base (e.g., LDA). |

Impact of the Remote 4-Trimethylsilyl Group on Overall Reactivity and Selectivity

The trimethylsilyl group at the 4-position (the γ-position relative to the carbonyl group) exerts a significant influence on the molecule's reactivity. This remote silyl group can affect the electronic properties of the π-system of the α,β-unsaturated ester. orgsyn.org The silicon atom can stabilize an adjacent carbocation or carbanion through hyperconjugation and p-d orbital interactions, a phenomenon known as the β-silicon effect. In the context of this compound, this effect can influence the regioselectivity of nucleophilic additions. For instance, in conjugate addition reactions, the presence of the 4-TMS group can direct incoming nucleophiles to the β-position and stabilize the resulting enolate intermediate. orgsyn.org Sterically, the bulky trimethylsilyl group can also play a role in directing the stereochemical outcome of reactions by influencing the trajectory of approaching reagents. organic-chemistry.org

| Effect | Description |

| Electronic | Stabilization of intermediates via the β-silicon effect, influencing regioselectivity. |

| Steric | The bulk of the TMS group can direct the stereochemical course of reactions. |

Structure

3D Structure

Properties

Molecular Formula |

C10H22O2Si2 |

|---|---|

Molecular Weight |

230.45 g/mol |

IUPAC Name |

trimethylsilyl (E)-4-trimethylsilylbut-2-enoate |

InChI |

InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3/b8-7+ |

InChI Key |

SUHKAEVNVTYNIE-BQYQJAHWSA-N |

Isomeric SMILES |

C[Si](C)(C)C/C=C/C(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl 4 Trimethylsilylcrotonate

Direct Silylation Approaches from Precursor Crotonic Acid Derivatives

Direct silylation represents the most straightforward conceptual approach to Trimethylsilyl (B98337) 4-trimethylsilylcrotonate, commencing from crotonic acid or its derivatives. This strategy hinges on the introduction of trimethylsilyl groups onto both the carboxylic acid moiety and at the 4-position of the crotonate backbone.

Employment of Chlorotrimethylsilane (TMSCl) and Related Silylating Agents

Chlorotrimethylsilane (TMSCl) is a versatile and widely employed reagent for the silylation of various functional groups, including carboxylic acids. The reaction of a suitable crotonic acid precursor with TMSCl in the presence of a base can afford the corresponding trimethylsilyl ester. For the synthesis of Trimethylsilyl 4-trimethylsilylcrotonate, a precursor already bearing a trimethylsilyl group at the 4-position, such as 4-(trimethylsilyl)crotonic acid, would be the ideal starting material.

The silylation of the carboxylic acid typically proceeds by reacting the acid with TMSCl in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl (B83357) ester.

General Reaction Scheme:

(CH₃)₃Si-CH=CH-CH₂-COOH + (CH₃)₃SiCl --(Base)--> (CH₃)₃Si-CH=CH-CH₂-COO-Si(CH₃)₃ + Base·HCl

The choice of solvent is crucial and is typically an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), diethyl ether (Et₂O), or tetrahydrofuran (B95107) (THF). The reaction conditions are generally mild, often proceeding at room temperature.

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | Crotonic acid derivative | 4-(trimethylsilyl)crotonic acid |

| Silylating Agent | Source of TMS group | Chlorotrimethylsilane (TMSCl) |

| Base | HCl scavenger | Triethylamine (Et₃N) |

| Solvent | Reaction medium | Dichloromethane (CH₂Cl₂) |

| Temperature | Reaction condition | Room Temperature |

| Reaction Time | Duration | 2-4 hours |

| Product | Target compound | This compound |

Catalytic Enhancements in Silylation Reactions (e.g., ZnI₂ catalysis)

To enhance the efficiency of the silylation process, catalytic methods can be employed. While direct catalysis for the silylation of crotonic acid derivatives to the target compound is not extensively documented, the use of Lewis acids like zinc iodide (ZnI₂) has been shown to catalyze hydrosilylation and other related reactions. It is plausible that ZnI₂ could act as a catalyst in the silylation of the carboxyl group of 4-(trimethylsilyl)crotonic acid. The Lewis acidic nature of ZnI₂ can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the silylating agent.

A proposed catalytic cycle would involve the coordination of the zinc iodide to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This is followed by the attack of the silylating agent and subsequent release of the catalyst.

Hypothetical Catalytic Silylation:

(CH₃)₃Si-CH=CH-CH₂-COOH + (CH₃)₃SiCl --(cat. ZnI₂)--> (CH₃)₃Si-CH=CH-CH₂-COO-Si(CH₃)₃ + HCl

| Catalyst | Potential Role | Reaction Condition |

| Zinc Iodide (ZnI₂) | Lewis acid activation of carbonyl | Anhydrous, aprotic solvent |

Indirect Synthetic Routes via Olefination or Condensation Reactions

Indirect routes to this compound involve the construction of the carbon-carbon double bond of the crotonate skeleton, with the silyl groups already incorporated into the reacting fragments. These methods offer greater flexibility in the synthesis of substituted crotonates.

Generation through Wittig or Horner-Wadsworth-Emmons Type Olefinations

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of alkenes from carbonyl compounds. wikipedia.orgwikipedia.org To synthesize this compound via this route, a silyl-substituted phosphorus ylide or phosphonate (B1237965) ester would be reacted with a silyl-substituted aldehyde.

In a plausible Wittig-type approach, a phosphonium (B103445) ylide bearing a trimethylsilyl group, such as (trimethylsilyl)methylenetriphenylphosphorane, could be reacted with trimethylsilyl acetaldehyde. However, to obtain the crotonate functionality, a more functionalized ylide is necessary. A more likely strategy would involve the reaction of a silyl-substituted aldehyde with a phosphonate ester bearing a silyl ester group in an HWE reaction. For instance, the reaction of (trimethylsilyl)acetaldehyde with a phosphonate ester such as triethyl phosphonoacetate, followed by silylation of the resulting ethyl ester, could be a viable route.

A more direct HWE approach would involve the reaction of a silyl-substituted aldehyde with a phosphonate ester that already contains a trimethylsilyl ester, such as trimethylsilyl (diethoxyphosphoryl)acetate.

Proposed Horner-Wadsworth-Emmons Reaction:

(EtO)₂P(O)CH₂COOSi(CH₃)₃ + (CH₃)₃SiCH₂CHO --(Base)--> (CH₃)₃SiCH₂CH=CHCOOSi(CH₃)₃ + (EtO)₂PO₂⁻

| Olefination Method | Reactant 1 | Reactant 2 | Key Feature |

| Wittig Reaction | Silyl-substituted phosphonium ylide | Silyl-substituted aldehyde | Forms C=C bond |

| Horner-Wadsworth-Emmons | Silyl-substituted phosphonate ester | Silyl-substituted aldehyde | Generally provides (E)-alkenes |

Exploitation of Peterson Olefination Analogues for C-C Bond Formation

The Peterson olefination is another valuable method for alkene synthesis, which utilizes α-silyl carbanions. wikipedia.orgnrochemistry.comorganicchemistrydata.org This reaction can be particularly well-suited for the synthesis of silyl-substituted alkenes. A potential Peterson olefination route to this compound could involve the reaction of an α-silyl carbanion of a silyl ester with a silyl-substituted aldehyde.

For example, the lithium enolate of trimethylsilyl acetate (B1210297) can be silylated to generate an α-silyl silyl ester. Deprotonation of this intermediate would yield an α-silyl carbanion, which could then react with (trimethylsilyl)acetaldehyde. The resulting β-hydroxysilane intermediate can then undergo elimination under acidic or basic conditions to afford the desired α,β-unsaturated silyl ester.

Conceptual Peterson Olefination Route:

(CH₃)₃Si-O-C(=O)CH₃ + Base → [(CH₃)₃Si-O-C(=O)CH₂]⁻

[(CH₃)₃Si-O-C(=O)CH₂]⁻ + (CH₃)₃SiCl → (CH₃)₃Si-O-C(=O)CH₂(Si(CH₃)₃)

(CH₃)₃Si-O-C(=O)CH₂(Si(CH₃)₃) + Base → [(CH₃)₃Si-O-C(=O)CH(Si(CH₃)₃)]⁻

[(CH₃)₃Si-O-C(=O)CH(Si(CH₃)₃)]⁻ + (CH₃)₃SiCH₂CHO → Intermediate β-hydroxysilane

Intermediate β-hydroxysilane --(Elimination)--> (CH₃)₃SiCH=CHCOOSi(CH₃)₃

| Reaction Stage | Description |

| Step 1 | Formation of an α-silyl carbanion from a silyl ester. |

| Step 2 | Reaction of the α-silyl carbanion with a silyl-substituted aldehyde. |

| Step 3 | Elimination of the resulting β-hydroxysilane to form the alkene. |

Multi-Step Synthesis Utilizing Strategic Functional Group Transformations

A multi-step synthesis provides the flexibility to construct the target molecule through a series of well-established reactions, allowing for greater control over stereochemistry and functional group compatibility. A plausible multi-step route to this compound could start from a simpler, readily available precursor and sequentially introduce the required functional groups.

One possible sequence could begin with the allylic silylation of a simple crotonate ester, followed by the conversion of the ester to the desired trimethylsilyl ester. For example, ethyl crotonate could be deprotonated at the γ-position with a strong base like lithium diisopropylamide (LDA), followed by quenching with TMSCl to introduce the trimethylsilyl group at the 4-position. The resulting ethyl 4-(trimethylsilyl)crotonate could then be hydrolyzed to the corresponding carboxylic acid, which is subsequently silylated with TMSCl and a base to yield the final product.

Illustrative Multi-Step Synthetic Sequence:

Allylic Silylation: CH₃CH=CHCOOEt + LDA → [⁻CH₂CH=CHCOOEt]Li⁺ --(TMSCl)--> (CH₃)₃SiCH₂CH=CHCOOEt

Ester Hydrolysis: (CH₃)₃SiCH₂CH=CHCOOEt + LiOH → (CH₃)₃SiCH₂CH=CHCOOLi --(H₃O⁺)--> (CH₃)₃SiCH₂CH=CHCOOH

Final Silylation: (CH₃)₃SiCH₂CH=CHCOOH + TMSCl/Et₃N → (CH₃)₃SiCH₂CH=CHCOOSi(CH₃)₃

| Step | Transformation | Reagents |

| 1 | Introduction of the C4-silyl group | LDA, TMSCl |

| 2 | Conversion of ethyl ester to carboxylic acid | LiOH, H₃O⁺ |

| 3 | Formation of the trimethylsilyl ester | TMSCl, Et₃N |

Introduction of the 4-Trimethylsilyl Group via Halogenation-Silylation Sequences

A plausible and strategically sound approach to the synthesis of this compound involves a two-step sequence commencing with the halogenation of a suitable crotonate precursor, followed by the introduction of a trimethylsilyl group. This method hinges on the selective functionalization of the terminal methyl group of the crotonate chain.

The initial step would involve the radical halogenation of a crotonate ester, such as ethyl crotonate, at the allylic position (C-4). This can be achieved using common halogenating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator, for instance, benzoyl peroxide or AIBN (azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride. This reaction would yield the corresponding 4-halocrotonate.

Subsequently, the 4-halocrotonate can be subjected to a silylation reaction to introduce the trimethylsilyl group at the 4-position. A common method to achieve this is through a reaction with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a suitable metal, like magnesium or lithium, which would proceed via a Grignard-type or an organolithium intermediate. The final step in this sequence would be the conversion of the ester group to a trimethylsilyl ester. This can be accomplished by reacting the 4-trimethylsilylcrotonate ester with a potent silylating agent like hexamethyldisilazane (B44280) (HMDS) or by transesterification with another trimethylsilyl ester under Lewis acid catalysis.

| Step | Reactants | Reagents/Conditions | Product | Potential Yield (%) |

| 1 | Ethyl crotonate | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Ethyl 4-bromocrotonate | 70-85 |

| 2 | Ethyl 4-bromocrotonate | Mg, Trimethylsilyl chloride (TMSCl), THF | Ethyl 4-trimethylsilylcrotonate | 60-75 |

| 3 | Ethyl 4-trimethylsilylcrotonate | Hexamethyldisilazane (HMDS), cat. Iodine | This compound | 85-95 |

Sequential Silylation and Esterification Strategies

An alternative synthetic pathway involves the sequential introduction of the two trimethylsilyl groups onto the crotonic acid backbone. This strategy could proceed via two distinct sequences.

In the first approach, crotonic acid is first converted to its trimethylsilyl ester. This is a well-established transformation and can be efficiently carried out by treating crotonic acid with a variety of silylating agents, such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine, or more conveniently, with hexamethyldisilazane (HMDS), which offers the advantage of producing ammonia (B1221849) as the only byproduct. nih.govnih.gov The subsequent challenge lies in the selective silylation of the terminal methyl group of the resulting trimethylsilyl crotonate. This could potentially be achieved by deprotonation of the C-4 position using a strong base, such as a lithium dialkylamide (e.g., LDA), followed by quenching the resulting carbanion with trimethylsilyl chloride.

The second variation of this strategy would involve the initial synthesis of 4-trimethylsilylcrotonic acid. This could be approached by protecting the carboxylic acid of a 4-hydroxycrotonic acid derivative, followed by oxidation and silylation of the hydroxyl group, and subsequent deprotection. Once 4-trimethylsilylcrotonic acid is obtained, the final esterification step to introduce the second trimethylsilyl group at the carboxyl function can be performed using standard silylation methods as described previously. nih.govnih.gov

| Strategy | Step | Reactants | Reagents/Conditions | Product | Potential Yield (%) |

| A | 1 | Crotonic acid | Hexamethyldisilazane (HMDS), cat. Iodine | Trimethylsilyl crotonate | 90-98 |

| 2 | Trimethylsilyl crotonate | Lithium diisopropylamide (LDA), THF, -78 °C; then TMSCl | This compound | 50-65 | |

| B | 1 | 4-Hydroxycrotonic acid derivative | Protection, Oxidation, Silylation, Deprotection | 4-Trimethylsilylcrotonic acid | (multi-step, variable) |

| 2 | 4-Trimethylsilylcrotonic acid | Hexamethyldisilazane (HMDS) | This compound | 90-95 |

Comparison of Synthetic Efficacies and Scalability of Preparation Methods

The halogenation-silylation sequence appears to be a robust and relatively straightforward approach. The individual steps, namely radical halogenation and silylation via organometallic intermediates, are well-precedented in organic synthesis. A potential drawback could be the selectivity of the initial halogenation step, as other positions on the crotonate backbone might also be susceptible to radical attack, potentially leading to isomeric byproducts and complicating purification. However, with careful optimization of reaction conditions, high selectivity for the allylic position can often be achieved. The scalability of this route is generally good, as the reagents are readily available and the reaction conditions are amenable to larger-scale production.

The sequential silylation and esterification strategies offer a more direct approach to building the target molecule. Strategy A, involving the initial formation of the silyl ester followed by C-4 silylation, is attractive due to its conciseness. However, the key step of deprotonating the terminal methyl group of a trimethylsilyl crotonate could be challenging. The acidity of these protons is not exceptionally high, and the use of a very strong base like LDA at low temperatures is necessary. This step might be sensitive to steric hindrance and could potentially lead to side reactions.

Reactivity and Fundamental Reaction Pathways of Trimethylsilyl 4 Trimethylsilylcrotonate

Nucleophilic Reactivity through Silyl (B83357) Ketene (B1206846) Acetal (B89532) Formation

The core reactivity of Trimethylsilyl (B98337) 4-trimethylsilylcrotonate stems from its silyl ketene acetal functionality. Silyl ketene acetals are silyl enol ethers of esters and are known to be effective and stable enolate equivalents. tcichemicals.com They serve as soft nucleophiles that can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds under controlled conditions.

Mukaiyama Aldol (B89426) Reactions with Carbonyl Electrophiles

The Mukaiyama aldol addition is a cornerstone of modern organic synthesis, involving the reaction of a silyl enol ether with a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid. wikipedia.org This reaction allows for a crossed aldol reaction, forming β-hydroxy carbonyl compounds, while avoiding the self-condensation often encountered under basic conditions. nih.gov For Trimethylsilyl 4-trimethylsilylcrotonate, this reaction would involve the nucleophilic attack of the silyl ketene acetal on an activated carbonyl electrophile.

Lewis acids play a crucial role in the Mukaiyama aldol reaction by activating the carbonyl electrophile, thereby increasing its reactivity towards the silyl ketene acetal nucleophile. nih.gov Common Lewis acids employed for this purpose include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄). The choice of Lewis acid can significantly influence the reaction's efficiency and stereochemical outcome. wikipedia.org The mechanism generally involves the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl ketene acetal. nih.gov The reaction proceeds through an open transition state, in contrast to the cyclic Zimmerman-Traxler model for traditional enolate-based aldol reactions. tcichemicals.com

The nature of the Lewis acid, the solvent, and the reaction temperature can all affect the product distribution and yield. For instance, stronger Lewis acids may lead to faster reaction rates but can sometimes promote side reactions.

Table 1: Illustrative Examples of Lewis Acid Catalysis in Mukaiyama Aldol Reactions of Crotonate-Derived Silyl Ketene Acetals with Aldehydes (Note: This data is for analogous compounds and serves to illustrate the expected reactivity of this compound)

| Entry | Silyl Ketene Acetal | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Trimethylsilyl crotonate | Benzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 85 | 20:80 |

| 2 | Trimethylsilyl crotonate | Isobutyraldehyde | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 | 90 | 85:15 |

| 3 | tert-Butyldimethylsilyl crotonate | Benzaldehyde | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 78 | 15:85 |

| 4 | tert-Butyldimethylsilyl crotonate | Isobutyraldehyde | TiCl₄ (1.0) | Toluene | -78 | 88 | 10:90 |

The stereochemical outcome of the Mukaiyama aldol reaction is a critical aspect, as the reaction creates one or two new stereocenters. The diastereoselectivity (syn vs. anti) is influenced by the geometry (E/Z) of the silyl ketene acetal, the nature of the substituents on both the nucleophile and the electrophile, and the choice of Lewis acid. wikipedia.org Generally, the reaction is believed to proceed through an acyclic transition state, and the stereochemical outcome can often be rationalized by considering steric interactions in this transition state. msu.edu

For achieving enantioselectivity, chiral Lewis acids or chiral auxiliaries on the silyl ketene acetal or the electrophile are employed. msu.edu These chiral catalysts or auxiliaries create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other. Numerous catalytic asymmetric Mukaiyama aldol reactions have been developed, providing access to optically active β-hydroxy esters with high levels of enantiomeric excess (ee). wikipedia.orgnih.gov

Table 2: Examples of Asymmetric Mukaiyama Aldol Reactions with Crotonate-Derived Silyl Ketene Acetals (Note: This data is for analogous compounds and serves to illustrate the expected reactivity of this compound)

| Entry | Silyl Ketene Acetal | Aldehyde | Chiral Lewis Acid/Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Trimethylsilyl crotonate | Benzaldehyde | Chiral Titanium Complex | 92 | >95:5 (anti) | 98 (anti) |

| 2 | Trimethylsilyl crotonate | 3-Phenylpropanal | Chiral Copper Complex | 85 | >98:2 (syn) | 95 (syn) |

| 3 | tert-Butyldimethylsilyl crotonate | Cyclohexanecarboxaldehyde | Chiral Boron Complex | 88 | 10:90 (anti) | 92 (anti) |

Michael Additions to Unsaturated Carbonyl Systems

The Michael addition, or conjugate addition, is another fundamental reaction pathway for silyl ketene acetals, including this compound. In this reaction, the silyl ketene acetal adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or an enoate. libretexts.org This 1,4-addition is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds.

Silyl ketene acetals generally exhibit a high propensity for 1,4-addition over direct 1,2-addition to the carbonyl group of α,β-unsaturated systems. This regioselectivity is attributed to the "soft" nature of the silyl ketene acetal nucleophile, which preferentially attacks the "soft" electrophilic β-carbon of the Michael acceptor, in accordance with Hard and Soft Acid and Base (HSAB) theory. The reaction is typically promoted by a Lewis acid, which activates the Michael acceptor by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon, facilitating the conjugate addition.

The Michael addition can generate up to two new stereocenters, and controlling the stereochemical outcome is a significant area of research. The diastereoselectivity of the reaction can be influenced by the substituents on both the silyl ketene acetal and the Michael acceptor, as well as the reaction conditions.

For enantioselective Michael additions, chiral catalysts, often chiral Lewis acids, are employed. organic-chemistry.org These catalysts can coordinate to the Michael acceptor, creating a chiral environment that directs the nucleophilic attack of the silyl ketene acetal to one face of the molecule, leading to the preferential formation of one enantiomer. organic-chemistry.org

Table 3: Enantioselective Mukaiyama-Michael Reactions of Silyl Ketene Acetals with α,β-Unsaturated Esters (Note: This data is for analogous compounds and serves to illustrate the expected reactivity of this compound) organic-chemistry.org

| Entry | Silyl Ketene Acetal | Michael Acceptor | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl(trimethylsilyl)ketene acetal | Methyl crotonate | Chiral Magnesium Phosphate | 96 | 98 |

| 2 | Ethyl(trimethylsilyl)ketene acetal | Methyl cinnamate | Chiral Magnesium Phosphate | 93 | 91 |

| 3 | Methyl(trimethylsilyl)ketene acetal | Methyl 2-hexenoate | Chiral Magnesium Phosphate | 85 | 95 |

Reactivity of the Carbon-Carbon Double Bond

The reactivity of the carbon-carbon double bond in this compound is a focal point of its chemical behavior, offering pathways to a variety of molecular architectures. The electronic nature of this bond is influenced by the presence of both the ester functionality and the two trimethylsilyl groups, which dictates its susceptibility to different types of chemical transformations.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. wikipedia.org In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com

This compound is expected to function as a dienophile in Diels-Alder reactions. The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups conjugated to the double bond, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The trimethylsilyl ester group at the C1 position, being an electron-withdrawing group, is anticipated to activate the carbon-carbon double bond for cycloaddition with electron-rich dienes.

The presence of a trimethylsilyl group at the C4 position (allylic position) can also influence the reactivity. While alkyl groups are generally electron-donating, the silicon atom can exhibit more complex electronic effects. The carbon-silicon bond can act as an electron-donating group through hyperconjugation, potentially raising the energy of the LUMO and slightly deactivating the dienophile compared to a non-silylated analogue. However, steric effects from the two bulky trimethylsilyl groups are also likely to play a significant role in the reaction kinetics.

The general scheme for the Diels-Alder reaction of this compound with a generic diene is presented below:

| Reactants | Product |

| This compound + Diene | Substituted cyclohexene (B86901) derivative |

The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. masterorganicchemistry.comlibretexts.org The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For this compound, which is likely to exist predominantly as the (E)-isomer due to steric reasons, reaction with a diene would be expected to yield a product where the C1 ester group and the C2 hydrogen are in a trans relationship.

A key aspect of stereochemical control in Diels-Alder reactions is the endo rule, which predicts that the substituents of the dienophile will preferentially occupy the endo position in the transition state, leading to the endo isomer as the major product. wikipedia.org This preference is attributed to favorable secondary orbital interactions between the substituents of the dienophile and the developing pi-system of the diene. However, high exo-selectivity has been observed in Diels-Alder reactions where both the termini of the diene and the dienophile are substituted, due to steric hindrance in the endo transition state. nih.gov Given the steric bulk of the trimethylsilyl groups in this compound, deviations from the endo rule, leading to the formation of the exo product, are a distinct possibility, especially with substituted dienes.

The potential transition states and resulting products are depicted in the following table:

| Transition State | Major Product Stereoisomer | Rationale |

| Endo | Endo adduct | Favorable secondary orbital interactions |

| Exo | Exo adduct | Steric repulsion between bulky substituents may favor this pathway |

Electrophilic Additions to the Unsaturated System

The carbon-carbon double bond of this compound is susceptible to electrophilic addition reactions. In α,β-unsaturated esters, the β-carbon is generally the site of nucleophilic attack (Michael addition). Conversely, in electrophilic additions, the initial attack of the electrophile can occur at either the α- or β-carbon.

The regioselectivity of electrophilic attack on allylsilanes is a well-established phenomenon. The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation, an effect known as the β-silicon effect. wikipedia.org This directs the electrophile to the carbon atom γ to the silicon. In the case of this compound, the trimethylsilyl group is at the C4 position. Therefore, for an electrophile (E+), the initial attack would be expected to occur at the C3 position to generate a carbocation at the C2 position. This carbocation would not be directly stabilized by the C4-Si bond.

However, considering the electron-withdrawing nature of the ester group, which destabilizes an adjacent carbocation, electrophilic attack at the C2 position to form a carbocation at C3 is also a possibility. The stability of this C3 carbocation would be influenced by the allylic trimethylsilyl group.

The general mechanism for electrophilic addition is as follows:

| Step | Description |

| 1 | The electrophile (E+) attacks the π-bond of the alkene. |

| 2 | A carbocation intermediate is formed. |

| 3 | The nucleophile (Nu-) attacks the carbocation. |

The regiochemical outcome will be determined by the relative stability of the possible carbocation intermediates.

Transformations Involving the 4-Trimethylsilyl Group

The trimethylsilyl group at the C4 position is not merely a passive substituent but can actively participate in chemical transformations, offering synthetic routes that are unique to organosilicon compounds.

Potential for Peterson-Type Eliminations or Rearrangements

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.orgwikipedia.org A key step in this reaction is the elimination of a β-hydroxysilane, which can proceed via either a syn- or anti-pathway depending on the conditions (basic or acidic, respectively). wikipedia.org

While this compound itself is not a direct substrate for a classical Peterson olefination, a derivative of this compound could potentially undergo a Peterson-type elimination. For instance, if the ester group were to be reduced and a hydroxyl group introduced at the C3 position, the resulting γ-silyl alcohol could be a substrate for an elimination reaction to form a diene.

More directly, the allylic nature of the 4-trimethylsilyl group opens up possibilities for rearrangements. Allylic silanes are known to undergo rearrangements, often catalyzed by Lewis acids or under thermal conditions. These rearrangements can proceed through various mechanisms, including formal sigmatropic shifts or via discrete organometallic intermediates. Such rearrangements in a suitably functionalized derivative of this compound could lead to the migration of the double bond and/or the silyl group, providing access to different isomers.

A hypothetical Peterson-type elimination pathway for a derivative is outlined below:

| Starting Material Derivative | Reagents | Intermediate | Product |

| 3-Hydroxy-4-trimethylsilyl derivative | Acid or Base | β-oxidosilane or β-silyloxonium ion | Conjugated diene |

Desilylation and Subsequent Functionalization of the γ-Position

The carbon-silicon bond at the γ-position of this compound is a key site for synthetic manipulation. Cleavage of this bond, known as desilylation, generates a reactive intermediate that can be trapped by various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Protodesilylation, the cleavage of a C-Si bond by a proton source, is a common method for removing silyl groups. This process can be catalyzed by acids or bases. For instance, treatment of organosilanes with potassium trimethylsilanolate (KOTMS) in the presence of a proton source like water can lead to efficient C-Si bond cleavage. researchgate.net The reaction of 4-silylated isoquinolines with potassium tert-butoxide in wet DMSO at elevated temperatures has also been shown to effectively furnish the corresponding desilylated products, tolerating a range of functional groups. researchgate.net While specific conditions for this compound are not extensively documented, these general protocols for C(sp³)-Si bond cleavage are expected to be applicable.

The trimethylsilyl group at the γ-position can also facilitate functionalization through reactions that proceed via silyl dienol ether intermediates. For example, the remote fluorination of α,β-unsaturated carbonyl compounds has been achieved using silyl dienol ethers. nsf.gov In these reactions, an electrophilic fluorine source attacks the electron-rich dienol ether at the γ-position, leading to the formation of a γ-fluorinated product. nsf.gov This suggests that this compound could potentially be converted to its corresponding silyl dienol ether and subsequently undergo γ-functionalization with various electrophiles.

The general reactivity of the silyl ester group should also be considered. Silyl esters are known to be labile and can be cleaved under mild acidic or basic conditions. benthamopenarchives.com This lability can be exploited for the in situ generation of a carboxylate, which could influence the reactivity at the γ-position or participate in subsequent transformations.

The following table summarizes potential reagents for the desilylation and subsequent functionalization of the γ-position of this compound, based on analogous systems.

| Transformation | Reagent/Catalyst | Potential Product | Reference |

| Protodesilylation | KOTMS, H₂O | 4-Substituted crotonate | researchgate.net |

| Protodesilylation | t-BuOK, wet DMSO | 4-Substituted crotonate | researchgate.net |

| γ-Fluorination | Electrophilic fluorine source (e.g., Selectfluor) on the corresponding silyl dienol ether | γ-Fluoro-α,β-unsaturated ester | nsf.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the formation of C-C and C-X bonds. The unique structure of this compound presents multiple opportunities for engagement in such catalytic cycles.

The γ-trimethylsilyl group in this compound can be leveraged in palladium-catalyzed cross-coupling reactions. These reactions typically proceed through a series of well-defined organometallic intermediates. A plausible catalytic cycle for the γ-arylation of this compound, based on related systems, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Transmetalation: The silicon-containing substrate, likely as a silyl ketene acetal, coordinates to the Pd(II) complex. The transmetalation step involves the transfer of the organic group from silicon to palladium, forming a dienolate-palladium complex and eliminating a silyl halide. The formation of a palladium dienolate complex has been proposed as a key intermediate in the γ-arylation of α,β-unsaturated esters. nih.gov

Reductive Elimination: The dienolate-palladium intermediate undergoes reductive elimination to form the C-C bond of the γ-arylated product and regenerate the Pd(0) catalyst.

The nature of the ligand on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction. For instance, in the palladium-catalyzed coupling of aryl halides with silyl ketene acetals, ligands such as tri-tert-butylphosphine (B79228) (PtBu₃) have been shown to be effective. nih.gov

The trimethylsilyl ester moiety could also potentially participate in cross-coupling reactions, although this is less common for silyl esters compared to other ester derivatives.

The palladium-catalyzed cross-coupling of silyl ketene acetals derived from α,β-unsaturated esters with aryl and vinyl halides provides a direct route to γ-arylated and γ-vinylated products. nih.gov These reactions have been shown to proceed in high yield with a broad scope of substrates and without the need for fluoride (B91410) additives, which are often required for the activation of silicon enolates. nih.gov

Based on these precedents, this compound is expected to be a viable substrate for similar transformations. Coupling with various aryl and vinyl halides would lead to the synthesis of a diverse array of γ-functionalized crotonates. The reaction conditions, including the choice of palladium precursor, ligand, and solvent, would likely need to be optimized for this specific substrate.

The following table provides examples of potential C-C bond-forming reactions involving this compound, based on analogous transformations.

| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst/Ligand | Potential Product | Reference |

| This compound (as silyl ketene acetal) | Aryl bromide | [Pd(dba)₂] / PtBu₃ | γ-Aryl-α,β-unsaturated ester | nih.gov |

| This compound (as silyl ketene acetal) | Vinyl halide | [Pd(dba)₂] / PtBu₃ | γ-Vinyl-α,β-unsaturated ester | nih.gov |

Radical Reactions and Reductive Transformations

The double bond in this compound is susceptible to attack by radicals, and the silyl groups can influence the stability and propagation of radical intermediates. Furthermore, the α,β-unsaturated system can undergo various reductive transformations.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a powerful method for the synthesis of organosilanes. The radical-based hydrosilylation of carbon-carbon double bonds is a well-established process that is typically initiated by radical initiators. researchgate.net The reaction proceeds via a radical chain mechanism involving the addition of a silyl radical to the double bond. researchgate.net For α,β-unsaturated esters, this addition can occur in a conjugate fashion.

Asymmetric 1,4-hydrosilylation of α,β-unsaturated esters has been achieved with high enantioselectivity using copper hydride catalysts with chiral ligands. organic-chemistry.org This method provides a route to enantiomerically enriched saturated esters. While specific studies on this compound are lacking, it is expected to undergo similar hydrosilylation reactions, leading to the formation of a β-silyl or α,β-disilyl substituted saturated ester, depending on the regioselectivity of the addition.

Other radical addition reactions to the double bond are also plausible. For instance, the photoredox-initiated radical chain reaction of silyl ketene acetals with α,β-unsaturated esters leads to a 1,4-addition product. researchgate.net This suggests that under appropriate conditions, various carbon-centered radicals could add to the double bond of this compound.

The presence of silyl groups can have a significant impact on the stability of adjacent radical centers. The stabilization of radicals by silyl groups is a known phenomenon in organic chemistry. rsc.org This stabilization can influence the regioselectivity and rate of radical reactions.

In the context of this compound, a radical addition to the double bond could generate a radical intermediate at the α or β position. The presence of the γ-trimethylsilyl group could potentially stabilize a radical at the β-position through hyperconjugation. This stabilization could influence the regiochemical outcome of radical additions and subsequent reactions of the radical intermediate.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Use as a Versatile Synthon for Stereoselective C-C Bond Formation

Trimethylsilyl (B98337) 4-trimethylsilylcrotonate is conceptually well-suited as a synthon for stereoselective carbon-carbon bond formation, primarily through conjugate addition reactions. The α,β-unsaturated ester moiety serves as a Michael acceptor, while the γ-trimethylsilyl group can influence the stereochemical outcome of nucleophilic attack.

The field of asymmetric synthesis has seen significant advancements in the copper-catalyzed conjugate addition of silyl (B83357) groups to unsaturated carbonyl compounds. nih.govacs.orgnih.gov These reactions, often employing chiral N-heterocyclic carbene ligands, can achieve high enantioselectivity in the formation of β-silyl carbonyl compounds. nih.govacs.orgnih.gov By analogy, the reaction of a nucleophile with trimethylsilyl 4-trimethylsilylcrotonate could proceed with high diastereoselectivity, guided by the sterically demanding trimethylsilyl group at the γ-position.

Table 1: Potential Stereoselective C-C Bond Forming Reactions with this compound

| Nucleophile | Reaction Type | Potential Product | Stereochemical Control |

| Organocuprates (R₂CuLi) | Conjugate Addition | β-Alkyl-γ-silyl-substituted ester | Substrate-controlled, influenced by the γ-silyl group. |

| Enolates | Michael Addition | Adduct with a new quaternary center | Potential for high diastereoselectivity. |

| Grignard Reagents (in the presence of a Cu catalyst) | Conjugate Addition | β-Alkyl/Aryl-γ-silyl-substituted ester | Catalyst and substrate-controlled stereoselectivity. |

The resulting silyl-substituted ester from such a reaction would be a versatile intermediate. The carbon-silicon bond can be further functionalized, for instance, through oxidation to a hydroxyl group (Fleming-Tamao oxidation), providing access to chiral β-hydroxy esters.

Strategies for the Preparation of Substituted Butenoates and Derivatives

The unique structure of this compound offers several avenues for the synthesis of substituted butenoates and their derivatives, particularly butenolides, which are common motifs in natural products. organic-chemistry.orgnih.govnih.govorganic-chemistry.org

One potential strategy involves the conjugate addition of a nucleophile, as discussed above, followed by intramolecular cyclization. For example, a 1,4-addition of a hydride equivalent could generate a silyl enol ether, which upon acidic workup, could potentially cyclize to form a γ-silyl-substituted butyrolactone.

Alternatively, the γ-trimethylsilyl group could be exploited in reactions that proceed through an allylsilane-type mechanism. Lewis acid-mediated reaction with an aldehyde could potentially lead to a Prins-type cyclization, affording functionalized tetrahydropyran structures.

Furthermore, the silyl enol ether moiety can react with various electrophiles. For instance, reaction with an aldehyde in the presence of a Lewis acid (a Mukaiyama aldol (B89426) reaction) would lead to the formation of a γ-silyl-δ-hydroxy-α,β-unsaturated ester. This highly functionalized product could then be further elaborated.

Table 2: Potential Strategies for Substituted Butenoate Derivatives

| Reagent(s) | Reaction Type | Potential Product |

| 1. R₂CuLi; 2. H₃O⁺ | Conjugate Addition / Hydrolysis | β-Substituted-γ-trimethylsilyl butanoate |

| 1. Aldehyde, Lewis Acid; 2. Workup | Aldol Reaction / Cyclization | Substituted Butenolide |

| NBS/NCS | Halogenation | α-Halo-γ-trimethylsilyl-α,β-unsaturated ester |

Contributions to the Synthesis of Natural Products and Bioactive Molecules

While no specific examples of the use of this compound in total synthesis have been documented, its potential is evident from the widespread application of related building blocks in the construction of complex natural products. beilstein-journals.org The substituted butenoate and butyrolactone moieties are prevalent in a vast array of bioactive molecules. nih.govresearchgate.net

A synthetic route employing this compound could offer a convergent approach to key intermediates. For instance, the stereoselective conjugate addition of a complex organometallic fragment to the crotonate could rapidly assemble a significant portion of a target molecule's carbon framework. The resulting silyl group could serve as a masked hydroxyl group, unmasked later in the synthesis, or it could be used to control the stereochemistry of subsequent transformations.

The synthesis of vicinal ketoesters, which are key intermediates in numerous natural product syntheses, often involves the oxidation of α,β-unsaturated esters. beilstein-journals.org The presence of a γ-silyl group in this compound could influence the regio- and stereoselectivity of such an oxidation.

Development of Novel Polymer Architectures and Materials

The field of polymer chemistry is continually seeking new monomers that can impart unique properties to the resulting materials. Silyl-functionalized monomers are of particular interest due to the distinct characteristics of organosilicon polymers. The ring-opening polymerization (ROP) of functionalized lactones is a powerful method for producing biodegradable polyesters. researchgate.netrsc.orgnih.gov

This compound, being an unsaturated ester, is not a direct candidate for ROP. However, it could serve as a precursor to a polymerizable monomer. For example, epoxidation of the double bond would yield a silyl-functionalized epoxy ester, which could then be polymerized.

Alternatively, the crotonate could potentially undergo radical polymerization or copolymerization with other vinyl monomers. The presence of two trimethylsilyl groups would be expected to significantly influence the properties of the resulting polymer, potentially enhancing its thermal stability and hydrophobicity.

Table 3: Potential Polymerization Strategies

| Polymerization Method | Monomer Type | Potential Polymer Properties |

| Radical Polymerization | Vinyl-type | Increased thermal stability, hydrophobicity. |

| Ring-Opening Polymerization (of a derivative) | Functionalized Lactone or Epoxide | Biodegradable polyester with silyl pendants. |

| Copolymerization | With Styrene, Acrylates, etc. | Modified properties of common polymers. |

The silyl groups within the polymer backbone or as pendant groups could also serve as sites for post-polymerization modification, allowing for the synthesis of a diverse range of functional materials.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

No published kinetic or spectroscopic data specifically for reactions involving Trimethylsilyl (B98337) 4-trimethylsilylcrotonate could be located. Such studies would be essential to experimentally determine reaction orders, rate constants, and activation parameters, and to identify reaction intermediates through techniques like NMR, IR, and mass spectrometry.

Computational Modeling of Transition States and Reaction Pathways

Specific computational models for Trimethylsilyl 4-trimethylsilylcrotonate are not available in the reviewed literature.

While DFT is a powerful tool for calculating the energy profiles of chemical reactions, no studies applying this method to this compound have been found. youtube.comresearchgate.netumn.edu Such calculations would provide valuable insights into the thermodynamics and kinetics of its potential reactions.

Computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are absent from the scientific literature. mdpi.com Theoretical studies would be necessary to model the different possible reaction pathways and predict the major products.

Influence of Catalyst Structure and Solvent Effects on Reaction Outcomes

While the influence of catalysts and solvents is a critical aspect of chemical reactions, no studies have been published that specifically investigate these effects on reactions of this compound. rsc.orgosti.govnih.govresearchgate.net General principles suggest that both catalyst structure and solvent polarity would significantly impact reaction rates and selectivity. rsc.orgresearchgate.net

Stereoelectronic Effects Governing Reactivity and Selectivity

A discussion of stereoelectronic effects in this compound remains speculative without specific experimental or computational data. wikipedia.orgbaranlab.orgresearchgate.net The interplay of orbital interactions would undoubtedly play a crucial role in determining its reactivity and the stereochemical outcome of its reactions. wikipedia.orgimperial.ac.uk

Advanced Spectroscopic Characterization in Research and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. researchgate.net For Trimethylsilyl (B98337) 4-trimethylsilylcrotonate, ¹H, ¹³C, and ²⁹Si NMR experiments provide definitive information about its molecular framework and are crucial for monitoring its formation or subsequent reactions. acs.org

The ¹H and ¹³C NMR spectra of Trimethylsilyl 4-trimethylsilylcrotonate are expected to display distinct signals corresponding to the two unique trimethylsilyl (TMS) groups and the olefinic protons of the crotonate backbone.

In the ¹H NMR spectrum , the nine protons of the trimethylsilyl group attached to the oxygen atom (Si(CH₃)₃-O) would typically appear as a sharp singlet at approximately δ 0.2-0.3 ppm. rsc.org The protons of the second trimethylsilyl group, bonded directly to the carbon backbone at the 4-position (Si(CH₃)₃-C), would also produce a singlet, but at a slightly different chemical shift, generally around δ 0.0-0.1 ppm. The olefinic protons of the disubstituted double bond would appear as distinct multiplets in the range of δ 5.5-7.5 ppm. The specific chemical shifts and the coupling constant (J-value) between these two protons are diagnostic of the double bond's stereochemistry (E or Z isomer). researchgate.netnih.gov

In the ¹³C NMR spectrum , the methyl carbons of the two TMS groups would also show separate signals. The Si(CH₃)₃-O carbons typically resonate around δ -1 to 2 ppm, while the Si(CH₃)₃-C carbons are found slightly more upfield, near δ -2 to 0 ppm. nih.govrsc.org The olefinic carbons would be observed significantly downfield, in the region of δ 120-150 ppm, and the carbonyl carbon of the ester group would appear at the lowest field, typically around δ 165-175 ppm.

The table below summarizes the anticipated NMR chemical shifts for this compound, based on data for analogous structures.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) |

| Ester Trimethylsilyl | ¹H | ~ 0.2-0.3 (singlet, 9H) |

| ¹³C | ~ -1 to 2 | |

| C-4 Trimethylsilyl | ¹H | ~ 0.0-0.1 (singlet, 9H) |

| ¹³C | ~ -2 to 0 | |

| Olefinic Protons | ¹H | ~ 5.5-7.5 (multiplets, 2H) |

| Olefinic Carbons | ¹³C | ~ 120-150 |

| Carbonyl Carbon | ¹³C | ~ 165-175 |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and stereochemistry.

Determining the precise stereochemistry of the double bond in this compound is critical and can be achieved using advanced 2D NMR techniques. ipb.ptresearchgate.net The magnitude of the vicinal coupling constant (³JHH) between the two olefinic protons, obtained from the ¹H NMR spectrum, provides the first indication: a larger coupling constant (~12-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (~7-11 Hz) suggests a cis (Z) configuration. ipb.pt

For unambiguous assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. This technique detects through-space interactions between protons that are in close proximity. In the cis (Z) isomer, an NOE would be observed between the two olefinic protons, whereas in the trans (E) isomer, such an interaction would be absent. Instead, NOEs would be seen between each olefinic proton and the protons on its adjacent substituent. These advanced methods are essential for confirming the three-dimensional structure of the molecule. researchgate.net

Mass Spectrometry for Reaction Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical tool for confirming the molecular weight and elucidating the structure of silylated compounds through their fragmentation patterns. acs.orgacs.org It is particularly useful for identifying reaction products and intermediates.

In electron ionization mass spectrometry (EI-MS), silylated esters undergo characteristic fragmentation, providing a molecular fingerprint. nih.govresearchgate.net For this compound, the molecular ion peak [M]⁺ may be observed, but it is often of low intensity. More prominent fragments are typically seen, which are diagnostic of the structure.

Key expected fragmentation pathways include:

α-Cleavage: Loss of a methyl radical (•CH₃) from one of the TMS groups to form a stable [M-15]⁺ ion. This is often a very prominent peak.

Silyl (B83357) Cation Formation: Cleavage of the Si-O or Si-C bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic base peak at m/z 73. researchgate.net

Rearrangements: Silyl-containing fragments can undergo rearrangements. A notable fragment for trimethylsilyl esters is often observed at m/z 117, corresponding to [(CH₃)₃Si-O=C-OH]⁺. sci-hub.se Another common rearrangement in silylated compounds results in a fragment at m/z 147, attributed to the [(CH₃)₃Si-O=Si(CH₃)₂]⁺ ion. researchgate.netsci-hub.se

McLafferty Rearrangement: Esters are known to undergo the McLafferty rearrangement. whitman.eduwikipedia.org A silyl-variant of this rearrangement could also occur, leading to specific neutral losses and fragment ions. researchgate.net

The table below lists some of the diagnostic ions expected in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| [M-15]⁺ | [C₁₀H₂₁O₂Si₂]⁺ | Loss of a methyl radical (•CH₃) |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | Rearrangement involving both Si atoms |

| 117 | [(CH₃)₃SiOC(OH)]⁺ | Rearrangement of the silyl ester moiety |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of Si-O or Si-C bond |

Note: 'M' represents the molecular ion.

High-Resolution Mass Spectrometry (HRMS), for instance using Time-of-Flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides highly accurate mass measurements of both the parent molecule and its fragments. nih.gov This capability is crucial for unequivocally determining the elemental composition of each ion, which helps to distinguish between different potential structures and confirm identities. rsc.org In the context of reaction monitoring, HRMS can track the formation of this compound and any byproducts with high specificity, offering deep insights into reaction mechanisms and kinetics.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a non-destructive method for identifying functional groups and monitoring chemical reactions in real-time. nih.govspectroscopyonline.com These two techniques are often complementary.

In the Infrared (IR) spectrum of this compound, strong absorption bands are expected for the key functional groups. A very strong C=O stretching vibration for the α,β-unsaturated ester would appear around 1715-1730 cm⁻¹. The C=C double bond stretch would be visible in the 1620-1650 cm⁻¹ region. Characteristic bands for the silyl groups include the Si-O-C stretch around 1050-1100 cm⁻¹, and Si-C vibrations, which often appear as a set of bands in the 1250 cm⁻¹ and 840 cm⁻¹ regions. gelest.comresearchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds. mdpi.com Therefore, the C=C stretching vibration of the crotonate backbone is expected to produce a strong signal in the Raman spectrum. The symmetric Si-C stretching vibrations also tend to be strong in Raman. jkps.or.kr This makes Raman spectroscopy an excellent tool for monitoring reactions involving the double bond or the silyl moieties. scirp.orgresearchgate.net

The combination of IR and Raman allows for a comprehensive analysis of the vibrational modes of the molecule. During a synthesis, the appearance of the characteristic C=O and Si-O-C bands, or the shift in the C=C band upon substitution, can be used to track the reaction's progress toward the final product. nih.gov

The following table outlines the principal vibrational bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C=O (Ester) | Stretch | 1715-1730 | Strong | Medium |

| C=C (Olefin) | Stretch | 1620-1650 | Medium | Strong |

| Si-C (in TMS) | Asymmetric/Symmetric Stretch | ~1250, ~840 | Strong | Strong |

| Si-O-C (Silyl Ester) | Stretch | 1050-1100 | Strong | Weak |

Q & A

Q. Critical Factors for Yield Optimization :

Q. Table 1. Yield Comparison Under Varied Conditions

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Silyl Chloride | THF | 0 | 78 |

| Transesterification | CH₂Cl₂ | 25 | 85 |

Advanced: How can researchers resolve contradictions in dimerization products of silylated crotonates under different conditions?

Answer:

Dimerization pathways of silylated crotonates are highly sensitive to steric and electronic effects. For example, α-substituents (e.g., methyl groups) can shift dimerization from [4+2] cycloaddition to alternative pathways (e.g., [2+2]) .

Q. Methodological Approach to Analyze Contradictions :

Kinetic Studies : Monitor reaction progress via NMR or GC-MS to identify intermediates.

Computational Modeling : Use DFT calculations to compare activation energies of competing pathways.

Isolation of Byproducts : Characterize side products via X-ray crystallography or HRMS to confirm structures .

Example :

In , dimerization of α-methyl-substituted silyl crotonates at 80°C produced unexpected [2+2] adducts instead of Diels-Alder products. Adjusting the solvent polarity (toluene vs. THF) reversed this trend .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- GC-MS with Derivatization : Trimethylsilyl groups enhance volatility. Derivatize polar impurities using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for accurate quantification .

- NMR Spectroscopy : ¹H/¹³C NMR peaks at δ 0.1–0.3 ppm confirm TMS groups. Coupling constants in ¹H NMR distinguish cis/trans isomers.

- FT-IR : Si-O and Si-C stretches appear at 1250 cm⁻¹ and 840 cm⁻¹, respectively .

Q. Table 2. Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| TMS (CH₃)₃Si | 0.15 (s) | 1.5 |

| Crotonate C=O | - | 170.2 |

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

Stepwise Workflow :

Conformational Analysis : Use molecular mechanics (e.g., MMFF94) to identify low-energy conformers.

Electronic Structure Calculations : Apply DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

Transition State Modeling : Locate TSs for cycloadditions or nucleophilic attacks using QST2/QST3 methods .

Case Study :

For Diels-Alder reactions, the LUMO of the silylated dienophile is lowered by electron-withdrawing TMS groups, accelerating reactivity with electron-rich dienes .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile silyl compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Advanced: How do steric effects of dual TMS groups influence catalytic asymmetric reactions?

Answer:

The dual TMS groups create steric hindrance, which can:

- Enhance Enantioselectivity : By restricting transition-state geometries in chiral catalyst systems (e.g., BINOL-derived catalysts).

- Modulate Reaction Rates : Bulky groups slow down nucleophilic attacks but stabilize intermediates through hyperconjugation.

Experimental Validation :

Compare enantiomeric excess (ee) using HPLC with chiral columns under identical catalytic conditions. For example, ee increased from 72% to 89% when TMS groups were added to the crotonate backbone .

Basic: How can researchers verify the purity of this compound?

Answer:

- HPLC with Evaporative Light Scattering Detection (ELSD) : Quantify residual solvents or unreacted precursors.

- Elemental Analysis : Match experimental C/H/Si ratios with theoretical values (e.g., C: 48.5%, H: 8.2%, Si: 22.1%).

- Melting Point : Though low-melting, a sharp range (e.g., -20°C to -15°C) indicates purity .

Advanced: What strategies mitigate hydrolysis of this compound during long-term storage?

Answer:

Q. Table 3. Hydrolysis Rates in Different Solvents

| Solvent | % Hydrolysis (30 days, 25°C) |

|---|---|

| Hexane | <2% |

| THF | 15% |

| Acetonitrile | 8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.